

ATTO 425 Maleimide: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 425 maleimide*

Cat. No.: *B1258880*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

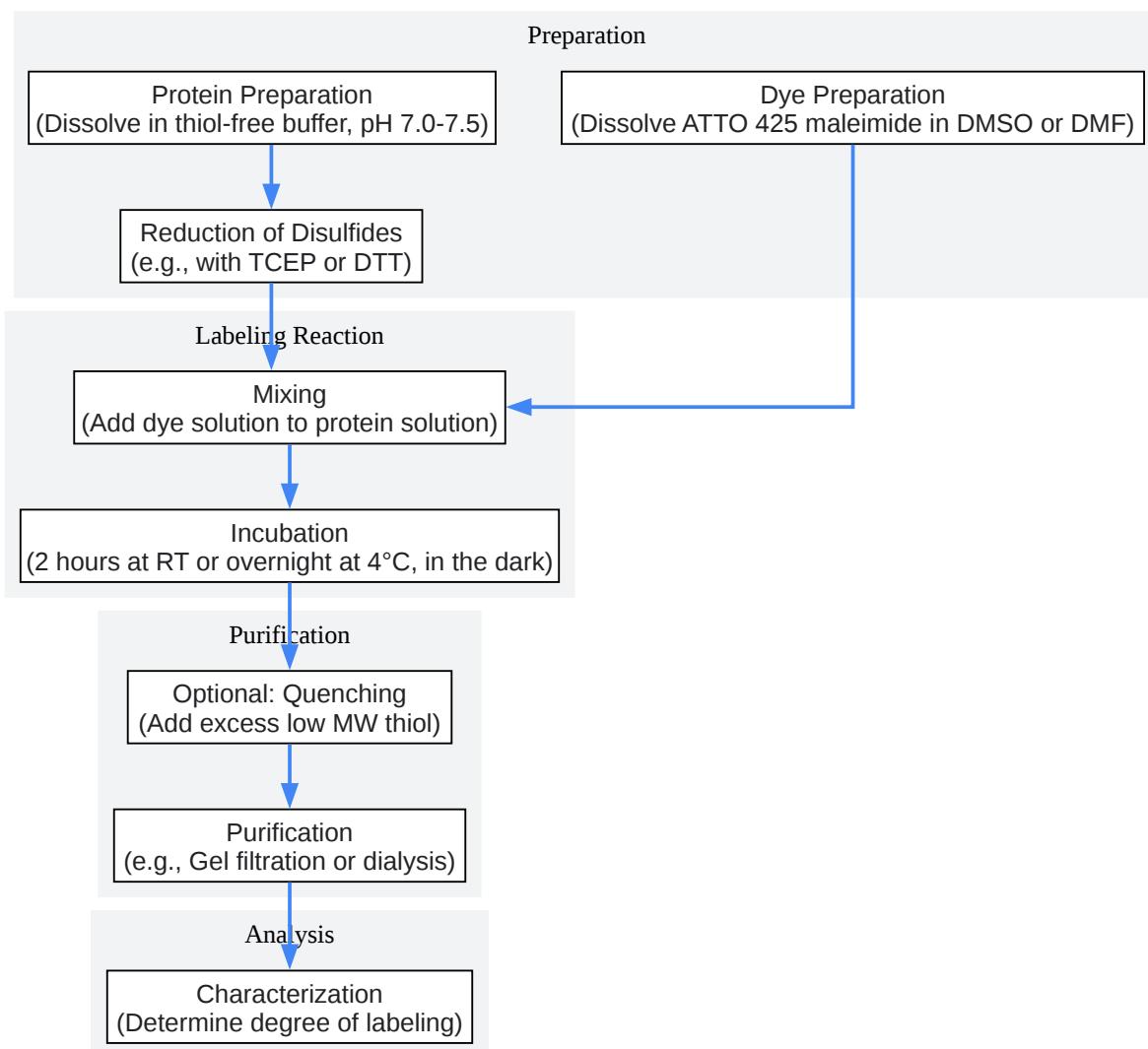
This in-depth technical guide provides a comprehensive overview of **ATTO 425 maleimide**, a fluorescent probe with significant applications in life sciences research. This document details its photophysical properties, core applications, and detailed protocols for its use in labeling biomolecules.

Core Properties of ATTO 425

ATTO 425 is a fluorescent label belonging to the coumarin dye family.^{[1][2][3][4]} It is characterized by a strong absorption, high fluorescence quantum yield, a large Stokes shift, and good photostability.^{[1][2][3][4][5]} These features make it a versatile tool for various bioanalytical applications.^[3] The maleimide functional group allows for the specific labeling of thiol (-SH) groups, which are found in the cysteine residues of proteins and can be introduced into other biomolecules like nucleic acids.^{[1][2][6][7]}

Photophysical and Chemical Properties

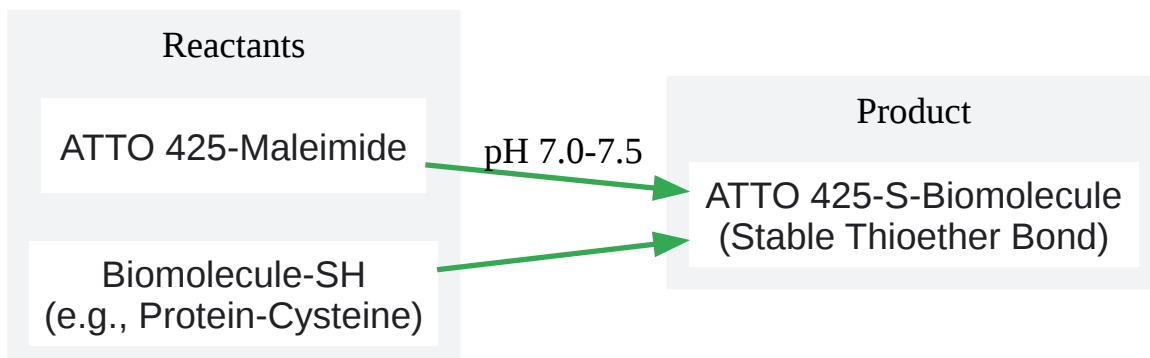
The key quantitative data for ATTO 425 and its maleimide derivative are summarized in the table below. This information is crucial for designing and executing fluorescence-based experiments.


Property	Value	Source(s)
Excitation Maximum (λ_{abs})	439 nm	[1][2][8]
Emission Maximum (λ_{fl})	485 nm	[1][2]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2]
Fluorescence Quantum Yield (η_{fl})	90%	[1][2][8]
Fluorescence Lifetime (t_{fl})	3.6 ns	[1][2][8]
Molecular Weight (MW)	524 g/mol	[1][2]
Recommended Excitation Range	405 - 455 nm	[1][3][4]
Solubility	Polar solvents (DMF, DMSO)	[2]
Net Electrical Charge (post-coupling)	-1	[1]

Primary Application: Thiol-Reactive Labeling

The most prominent use of **ATTO 425 maleimide** is the covalent labeling of biomolecules through its reaction with free sulfhydryl (thiol) groups.[1][2] The maleimide group exhibits high selectivity for thiols at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.[1][9][10] This specificity allows for the targeted labeling of cysteine residues in proteins.[2][6][9]

Thiol-Reactive Labeling Workflow


The general workflow for labeling a protein with **ATTO 425 maleimide** involves several key steps, from protein preparation to purification of the final conjugate.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for labeling proteins with **ATTO 425 maleimide**.

Chemical Reaction of ATTO 425 Maleimide with a Thiol Group

The underlying chemical principle of this application is the nucleophilic addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and results in a stable covalent bond.

[Click to download full resolution via product page](#)

Caption: Reaction scheme of **ATTO 425 maleimide** with a thiol group on a biomolecule.

Detailed Experimental Protocol: Protein Labeling

This protocol is a generalized procedure for labeling proteins with **ATTO 425 maleimide**. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein of interest containing at least one free cysteine residue.
- **ATTO 425 maleimide**.
- Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[\[9\]](#)[\[11\]](#)
- Reducing agent (e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced.[\[1\]](#)

- Quenching reagent (e.g., glutathione, β -mercaptoethanol) (optional).[[1](#)]
- Purification column (e.g., Sephadex G-25) or dialysis equipment.[[1](#)][[12](#)]

Procedure:

- Protein Preparation:
 - Dissolve the protein in a degassed, thiol-free buffer (pH 7.0-7.5) to a concentration of 2-10 mg/mL.[[10](#)]
 - If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[[9](#)] If DTT is used, it must be removed by dialysis before adding the dye.[[1](#)]
- Dye Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 425 maleimide** in anhydrous DMSO or DMF.[[1](#)] Protect the stock solution from light.[[1](#)]
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **ATTO 425 maleimide** stock solution to the protein solution.[[1](#)] Add the dye dropwise while gently stirring.[[1](#)]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[[1](#)]
- Quenching (Optional):
 - To stop the reaction, add a low molecular weight thiol like glutathione or β -mercaptoethanol to a final concentration of 10-50 mM to react with any excess maleimide. [[1](#)][[10](#)] Incubate for 15-30 minutes at room temperature.[[10](#)]
- Purification:
 - Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.[[1](#)][[12](#)]

- Storage:
 - Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[10][12] For long-term storage, it is recommended to add a preservative like sodium azide, divide the conjugate into aliquots, and store at -20°C or -80°C.[10][12]

Applications in Research

The fluorescently labeled biomolecules generated using **ATTO 425 maleimide** are utilized in a wide array of research applications, including:

- Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.
- Flow Cytometry: Identifying and sorting cells based on the presence of a labeled protein.
- Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes by using ATTO 425 as a donor or acceptor fluorophore.[6][13]
- Fluorescence Anisotropy/Polarization: Investigating protein-protein and protein-nucleic acid interactions.[6][13]
- Enzyme Assays: Developing fluorescent substrates to monitor enzyme activity.

Conclusion

ATTO 425 maleimide is a powerful tool for researchers, offering a reliable and efficient method for fluorescently labeling biomolecules. Its excellent photophysical properties and specific reactivity with thiols make it suitable for a broad range of applications, from cellular imaging to biophysical assays. By following the detailed protocols and understanding the underlying chemistry, researchers can effectively utilize this probe to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATTO 425 Maleimide: A Technical Guide for Advanced Fluorescence Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258880#what-is-atto-425-maleimide-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com